molecular formula C7H10ClNO B048216 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride CAS No. 116576-81-9

1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride

Cat. No. B048216
CAS RN: 116576-81-9
M. Wt: 159.61 g/mol
InChI Key: SRIVQAUEJOGCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride (MTPCC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various organic compounds. MTPCC is a colorless liquid that is highly reactive and can be used as a reagent in various chemical reactions. In

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves the reaction of the carbonyl chloride group with various nucleophiles, such as amines, alcohols, and thiols. The reaction proceeds through the formation of an intermediate, which undergoes further reactions to yield the desired product. The reaction is highly selective and can be used to selectively modify specific functional groups in a molecule.
Biochemical and Physiological Effects
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause irritation to the skin, eyes, and respiratory tract. It is recommended to handle 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride with caution and to use appropriate protective equipment.

Advantages and Limitations for Lab Experiments

1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has several advantages as a reagent in lab experiments. It is highly reactive and can be used to selectively modify specific functional groups in a molecule. It is also relatively easy to handle and can be stored for an extended period of time. However, 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride is also highly toxic and can cause severe irritation to the skin, eyes, and respiratory tract. It is recommended to handle 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride with caution and to use appropriate protective equipment.

Future Directions

There are several future directions for the use of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride in scientific research. One potential application is in the synthesis of novel pyridine derivatives with potential applications in the pharmaceutical industry. Another potential application is in the synthesis of chiral amines, which are important intermediates in the synthesis of various drugs and natural products. Additionally, the use of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride in the selective modification of specific functional groups in a molecule could have potential applications in the development of new materials and catalysts.
Conclusion
In conclusion, 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride is a highly reactive chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various organic compounds. The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with phosgene in the presence of a catalyst. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has been widely used in scientific research as a reagent in the synthesis of various organic compounds. The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves the reaction of the carbonyl chloride group with various nucleophiles, such as amines, alcohols, and thiols. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has several advantages as a reagent in lab experiments, but it is also highly toxic and should be handled with caution. There are several future directions for the use of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride in scientific research, including the synthesis of novel pyridine derivatives and chiral amines, and the development of new materials and catalysts.

Synthesis Methods

The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with phosgene in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen chloride to yield 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride. The overall reaction can be represented as follows:
1-methyl-1,2,3,6-tetrahydropyridine + phosgene → intermediate → 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride + hydrogen chloride

Scientific Research Applications

1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has been used in the synthesis of pyridine derivatives, which have potential applications in the pharmaceutical industry. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has also been used in the synthesis of chiral amines, which are important intermediates in the synthesis of various drugs and natural products.

properties

CAS RN

116576-81-9

Product Name

1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-4-carbonyl chloride

InChI

InChI=1S/C7H10ClNO/c1-9-4-2-6(3-5-9)7(8)10/h2H,3-5H2,1H3

InChI Key

SRIVQAUEJOGCPT-UHFFFAOYSA-N

SMILES

CN1CCC(=CC1)C(=O)Cl

Canonical SMILES

CN1CCC(=CC1)C(=O)Cl

synonyms

4-Pyridinecarbonyl chloride, 1,2,3,6-tetrahydro-1-methyl- (9CI)

Origin of Product

United States

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